molecular formula C10H15N3O2 B14348418 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- CAS No. 91977-68-3

1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)-

Cat. No.: B14348418
CAS No.: 91977-68-3
M. Wt: 209.24 g/mol
InChI Key: LMULZVFJORELKR-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a pyrrolidine ring and an isoxazole ring.

Preparation Methods

The synthesis of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with acetic anhydride to form pyrrolidineacetamide. This intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with target proteins to inhibit their function, leading to therapeutic effects .

Comparison with Similar Compounds

1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- can be compared with other similar compounds, such as:

    1-Pyrrolidineacetamide, N-(5-methyl-3-isoxazolyl)-: This compound has a similar structure but differs in the position of the methyl group on the isoxazole ring.

    1-Pyrrolidineacetamide, N-(3-methyl-5-isothiazolyl)-:

The uniqueness of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

91977-68-3

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C10H15N3O2/c1-8-6-10(15-12-8)11-9(14)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,14)

InChI Key

LMULZVFJORELKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2CCCC2

Origin of Product

United States

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